TCO-carbonylamino-benzamido-PEG2 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-carbonylamino-benzamido-PEG2 NHS ester is a specialized chemical compound used primarily in bioorthogonal chemistry and bioconjugation applications. This compound features a trans-cyclooctene (TCO) moiety, a carbonylamino group, a benzamido group, and a PEG2 (polyethylene glycol) chain with a NHS ester functional group. The unique combination of these functional groups makes it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-carbonylamino-benzamido-PEG2 NHS ester typically involves multiple steps, starting with the preparation of the trans-cyclooctene core. This core is then functionalized with the carbonylamino and benzamido groups through specific organic reactions. The PEG2 chain is attached using standard PEGylation techniques, and the NHS ester group is introduced in the final step.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while maintaining high purity and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: TCO-carbonylamino-benzamido-PEG2 NHS ester undergoes several types of chemical reactions, including:
Oxidation: The NHS ester group can be oxidized to form a carboxylic acid.
Reduction: The carbonylamino group can be reduced to an amine.
Substitution: The TCO group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various bioconjugated products.
Scientific Research Applications
TCO-carbonylamino-benzamido-PEG2 NHS ester is widely used in scientific research due to its unique properties:
Chemistry: It is used in click chemistry reactions, particularly in bioorthogonal ligation with tetrazine derivatives.
Biology: It is employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: It is utilized in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).
Industry: It is used in the production of diagnostic tools and molecular imaging agents.
Mechanism of Action
The compound exerts its effects through bioorthogonal reactions, primarily the rapid and selective cycloaddition between the TCO group and tetrazine derivatives. This reaction forms a stable triazole ring, which is used to label or modify biomolecules without interfering with native biological processes. The molecular targets and pathways involved include various biomolecules that can be selectively modified using this bioorthogonal approach.
Comparison with Similar Compounds
TCO-carbonylamino-benzamido-PEG2 NHS ester is unique due to its combination of functional groups and its application in bioorthogonal chemistry. Similar compounds include:
TCO-PEG12-NHS ester: Used in the synthesis of PROTACs and ADCs.
TCO-PEG-NHS ester: Employed in similar bioconjugation applications but with different PEG chain lengths.
These compounds share the TCO group and NHS ester functionality but differ in their PEG chain length and specific applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O9/c31-23-12-13-24(32)30(23)39-25(33)14-16-36-18-19-37-17-15-28-26(34)20-8-10-21(11-9-20)29-27(35)38-22-6-4-2-1-3-5-7-22/h1-2,8-11,22H,3-7,12-19H2,(H,28,34)(H,29,35)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGQQZMVROVDOG-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.